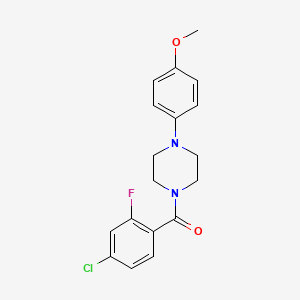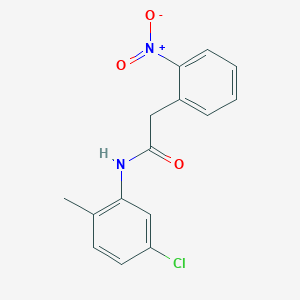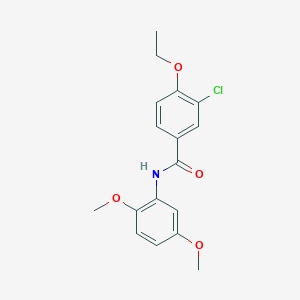![molecular formula C14H18BrFN2O2 B5848055 ethyl 4-[(3-bromo-4-fluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B5848055.png)
ethyl 4-[(3-bromo-4-fluorophenyl)methyl]piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[(3-bromo-4-fluorophenyl)methyl]piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals. This compound features a piperazine ring substituted with a 3-bromo-4-fluorophenyl group and an ethyl ester group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(3-bromo-4-fluorophenyl)methyl]piperazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromo-4-fluorobenzyl chloride and piperazine.
Nucleophilic Substitution: The 3-bromo-4-fluorobenzyl chloride undergoes nucleophilic substitution with piperazine to form 4-[(3-bromo-4-fluorophenyl)methyl]piperazine.
Esterification: The resulting compound is then esterified with ethyl chloroformate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Ethyl 4-[(3-bromo-4-fluorophenyl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange or Grignard reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.
科学的研究の応用
Ethyl 4-[(3-bromo-4-fluorophenyl)methyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders and infectious diseases.
Industry: The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of ethyl 4-[(3-bromo-4-fluorophenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with neurotransmitter receptors in the brain, potentially modulating their activity. The presence of the 3-bromo-4-fluorophenyl group may enhance the compound’s binding affinity and selectivity for certain receptors, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
4-[(3-Bromo-4-fluorophenyl)methyl]piperazine: Lacks the ethyl ester group but shares the core structure.
Ethyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate: Similar structure but without the bromine atom.
Ethyl 4-[(3-chloro-4-fluorophenyl)methyl]piperazine-1-carboxylate: Contains a chlorine atom instead of bromine.
Uniqueness
Ethyl 4-[(3-bromo-4-fluorophenyl)methyl]piperazine-1-carboxylate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the piperazine ring and ethyl ester group makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
ethyl 4-[(3-bromo-4-fluorophenyl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrFN2O2/c1-2-20-14(19)18-7-5-17(6-8-18)10-11-3-4-13(16)12(15)9-11/h3-4,9H,2,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGBAMKLSLKUSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC(=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Methoxy-2-[[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]methyl]phenol](/img/structure/B5847973.png)
![N-cyclohexyl-2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5847982.png)
![ethyl 5-methoxy-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5847992.png)
![5-[(4-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5848004.png)



![3-(3-methyl-2-thienyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B5848022.png)
![N-cyclohexyl-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5848030.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B5848035.png)
![3-methyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]butanamide](/img/structure/B5848043.png)
![[5-Acetamido-2-(1,3-benzoxazol-2-yl)phenyl] acetate](/img/structure/B5848050.png)

![N-[(3,4-dichlorophenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B5848065.png)
